Home > Products > Screening Compounds P62084 > Cy5-Huwentoxin-IV
Cy5-Huwentoxin-IV -

Cy5-Huwentoxin-IV

Catalog Number: EVT-242294
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Huwentoxin IV (HwTx-IV) is a neurotoxin that was originally isolated from Haplopelma schmidti (Chinese bird spider). This lethal neurotoxin acts selectively on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, with an IC50 of 30 nM in rat DRG neurons. It preferentially inhibits neuronal voltage-gated sodium channel subtype hNav1.7 (SCN9A, IC50 is 26 nM), rNav1.2 (SCN2A, IC50 is 150 nM), and rNav1.3 (SCN3A, IC50 is 338 nM), compared with muscle subtypes rNav1.4 (SCN4A) and hNav1.5 (SCN5A) (IC50 is > 10 µM). Huwentoxin IV inhibits the activation of sodium channels by trapping the voltage sensor of domain II of the site 4 in the inward, closed configuration. Cy5-Huwentoxin IV is a fluorescently tagged version of Huwentoxin IV.
Overview

Cy5-Huwentoxin-IV is a synthetic derivative of Huwentoxin-IV, a neurotoxin derived from the venom of the Chinese tarantula, Ornithoctonus huwena. This compound is classified as an inhibitor cystine knot peptide, which is known for its ability to selectively inhibit tetrodotoxin-sensitive sodium channels. The addition of Cy5, a fluorescent dye, allows for enhanced visualization and tracking of the peptide in biological systems.

Source and Classification

Huwentoxin-IV originates from the venom of the Chinese tarantula, which has been studied for its pharmacological properties, particularly its action on voltage-gated sodium channels. The classification of Huwentoxin-IV as an inhibitor cystine knot peptide indicates its structural features and functional capabilities. The specific sequence and disulfide bonding pattern contribute to its stability and biological activity .

Synthesis Analysis

The synthesis of Cy5-Huwentoxin-IV typically involves several key steps:

  1. Linear Peptide Synthesis: The process begins with the solid-phase synthesis of the linear form of Huwentoxin-IV using standard peptide synthesis techniques.
  2. Cyclization: Following the formation of the linear peptide, cyclization is achieved through oxidation, allowing for the formation of disulfide bridges between cysteine residues .
  3. Labeling with Cy5: The final step involves conjugating the Cy5 dye to the peptide, which may be achieved through various chemical methods that ensure the integrity and functionality of the peptide are maintained during labeling.

The synthesis must ensure proper folding and formation of disulfide bonds to retain biological activity .

Molecular Structure Analysis

Cy5-Huwentoxin-IV retains the core structure of Huwentoxin-IV, characterized by a compact fold stabilized by disulfide bonds. The molecular structure can be described as follows:

  • Amino Acid Sequence: The sequence includes several critical residues that contribute to its interaction with sodium channels.
  • Disulfide Bonds: Key disulfide linkages include Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31, which are essential for maintaining the structural integrity necessary for biological activity .
  • Fluorescent Label: The Cy5 moiety is incorporated into the structure to facilitate detection in experimental applications.

Data

  • Molecular Weight: Approximately 4107.20 Da.
  • Chemical Formula: C174H277N51O52S6.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing Cy5-Huwentoxin-IV primarily focus on:

  1. Oxidation Reactions: These reactions facilitate the formation of disulfide bonds between cysteine residues during cyclization.
  2. Conjugation Reactions: The attachment of Cy5 involves a conjugation reaction that typically requires activation of either the dye or the peptide to ensure efficient coupling without compromising peptide integrity .
Mechanism of Action

Cy5-Huwentoxin-IV acts primarily as a blocker of voltage-gated sodium channels by binding to specific sites on these channels. The mechanism involves:

  1. Binding Affinity: The compound preferentially binds to tetrodotoxin-sensitive sodium channels, inhibiting their activation.
  2. Stabilization of Closed State: By trapping the voltage sensor in a closed configuration, Cy5-Huwentoxin-IV effectively prevents ion flow through these channels, leading to potential neurophysiological effects .
  3. Visualization in Studies: The fluorescent properties of Cy5 allow researchers to visualize binding interactions in real-time during electrophysiological experiments.
Physical and Chemical Properties Analysis

Cy5-Huwentoxin-IV exhibits several notable physical and chemical properties:

Applications

Cy5-Huwentoxin-IV has several scientific applications:

  1. Neuroscience Research: It is used extensively in studies investigating sodium channel function and neurophysiology due to its ability to block specific channel types selectively.
  2. Fluorescent Labeling: The incorporation of Cy5 allows for tracking within live cells or tissues, facilitating studies on cellular uptake and distribution.
  3. Drug Development: Understanding its mechanism can aid in developing novel therapeutics targeting sodium channels for pain management or other neurological disorders.
Origins and Biosynthetic Context of Huwentoxin-IV Derivatives

Phylogenetic Classification of Ornithoctonus huwena Venom Components

The Chinese bird spider (Ornithoctonus huwena) produces one of the most complex venoms among Theraphosidae spiders, containing over 600 toxin precursors clustered into 16 gene superfamilies [10]. Transcriptomic analyses reveal that venom peptides are organized into discrete superfamilies based on conserved signal peptides in their precursor sequences, with Huwentoxin-IV (HWTX-IV) belonging to the Mu-theraphotoxin-Hh2a family [1] [6]. This classification reflects a conserved biosynthetic pathway: Toxin precursors comprise an N-terminal signal peptide, a propeptide region, and a mature toxin domain stabilized by an inhibitor cystine knot (ICK) motif [10].

Table 1: Classification of Key Toxin Components in O. huwena Venom

Toxin SuperfamilyRepresentative MembersCysteine PatternPrimary Target
HWTX-IHuwentoxin-IC-C-CC-C-CVoltage-gated Ca²⁺ channels
HWTX-IVHuwentoxin-IVC-C-CC-C-CTTX-S Naᵥ channels
CAPCRISP-like proteinsVariableIon channel regulation
PLA₂Phospholipase A₂Disulfide bondsCell membranes
Novel SF-8Uncharacterized peptidesNovel patternsUnknown

Proteomic studies confirm that HWTX-IV constitutes a high-abundance component in adult venom, sharing structural homology with other neurotoxins targeting voltage-gated sodium channels (VGSCs) [1] [6]. Its ICK scaffold—characterized by a knotted disulfide bridge system—confers exceptional stability and target specificity [5]. The venom gland transcriptome further reveals six novel cysteine patterns alongside hypervariable isoforms generated through frameshift mutations and insertions/deletions, highlighting the molecular diversification of HWTX-IV-like peptides within a single species [10].

Evolutionary Drivers for Neurotoxin Diversity in Theraphosidae Spiders

The remarkable diversity of HWTX-IV analogs arises from accelerated Darwinian evolution driven by predator-prey arms races. Comparative analyses of O. huwena toxin genes demonstrate that positive selection acts predominantly on the mature toxin region of precursors, particularly at residues flanking cysteine scaffolds [10]. This hypermutation generates structural variations that enable:

  • Target Switching: Minor amino acid substitutions in HWTX-IV’s C-terminal loop (e.g., Thr²⁸, Arg²⁹, Gln³⁴) reduce binding affinity to mammalian Naᵥ1.7 channels by 10-200-fold, indicating that single mutations can alter target specificity [1].
  • Ecological Adaptation: Venom composition shifts ontogenetically in related tarantulas (Phlogius crassipes), with juvenile venoms expressing broader toxin repertoires for insect prey capture, while adults prioritize vertebrate-defense toxins [3].
  • Gene Duplication and Diversification: The CAP superfamily—widely conserved across Araneoidea spiders—exhibits four subfamilies with divergent C-terminal domains. Subfamily D undergoes significant expansion in web-building spiders, suggesting ecological niche-driven selection [7].

Table 2: Mechanisms Generating Toxin Diversity in Theraphosidae Venoms

Evolutionary MechanismGenetic OutcomeFunctional ImpactEvidence in HWTX-IV Relatives
Positive selectionNonsynonymous substitutions in mature toxinAltered receptor bindingT28D/R29A/Q34D mutations reduce Naᵥ affinity [1]
Alternative processingVariable propeptide cleavageModified bioactivityTranscript variants yield truncated/extended isoforms [10]
Gene duplicationSubfamily neofunctionalizationNovel functions (e.g., antimicrobial)CAP subD expansion in Araneoidea [7]
Insertion/deletion (indel)Cysteine pattern variationAltered structural stability6 novel cysteine patterns in O. huwena [10]

Mass spectrometry of crude venom detects only 10–20% of toxins predicted by transcriptomics due to low-abundance variants [10]. This "hidden" diversity serves as an evolutionary reservoir, allowing rapid adaptation to new prey or threats.

Bioprospecting and Ethical Considerations in Venom-Derived Compound Discovery

Huwentoxin-IV exemplifies the biomedical potential of spider venoms, but its derivation raises ethical and practical challenges:

  • Non-Lethal Venom Collection: O. huwena venom extraction via electrical stimulation yields ~0.1–0.5 µL per milking, necessitating pooled samples from multiple individuals. Proteomic variability between individuals complicates reproducibility [3] [6]. Recombinant expression of Cy5-Huwentoxin-IV—a fluorescently labeled derivative—circumvents ecological harm while enabling imaging applications [9].
  • Biodiversity Conservation: Theraphosidae spiders inhabit fragile ecosystems in southern China and Australia. Their limited dispersal capacity increases vulnerability to habitat loss, urging ex-situ conservation breeding for venom research [3] [6].
  • Venomics-Guided Discovery: Transcriptomic/proteomic integration identifies low-abundance toxins missed by traditional screening. For example, CRISP proteins and hyaluronidases in O. huwena venom may enhance neurotoxin diffusion and represent untapped biomedical leads [6] [7].

Bioprospecting ethics extend to equitable benefit-sharing. Patent WO2013173706 covers HWTX-IV variants for pain therapeutics, highlighting commercial potential [9]. However, international collaborations with source countries ensure compliance with the Nagoya Protocol on genetic resource access.

Concluding Remarks

Cy5-Huwentoxin-IV emerges from a complex biosynthetic landscape where gene duplication, positive selection, and post-translational modifications generate structural and functional diversity. Its derivation underscores the importance of integrated venomics and ethical bioprospecting in unlocking arthropod venoms’ potential. Future research should prioritize in vitro synthesis of engineered variants to conserve wild populations while advancing neuropharmacology.

Properties

Product Name

Cy5-Huwentoxin-IV

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.